E3 Ligase Ligand-linker Conjugate 63
Description
E3 Ligase Ligand-linker Conjugate 63 (hereafter referred to as Conjugate 63) is a heterobifunctional molecule designed for targeted protein degradation via the PROTAC (PROteolysis-Targeting Chimera) mechanism. PROTACs are composed of three elements: (1) a ligand targeting a protein of interest (POI), (2) a linker, and (3) an E3 ligase-binding ligand. Conjugate 63 specifically recruits an E3 ligase (e.g., cereblon [CRBN], von Hippel-Lindau [VHL], or others) to ubiquitinate the POI, marking it for proteasomal degradation.
Key features of Conjugate 63 likely include:
- E3 Ligase Ligand: Based on common PROTAC designs, it may utilize CRBN or VHL ligands due to their widespread application and synthetic tractability .
- Linker Chemistry: The linker’s length, flexibility (e.g., polyethylene glycol [PEG] chains), and attachment points (e.g., alkylation or amide bonds) are critical for ternary complex formation and degradation efficiency .
- Targeting Moiety: Optimized for binding to a specific POI, though the exact target remains unspecified in the evidence.
Properties
Molecular Formula |
C36H48N6O6S |
|---|---|
Molecular Weight |
692.9 g/mol |
IUPAC Name |
tert-butyl 2-[5-[1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]-1,2-oxazol-3-yl]-2,7-diazaspiro[3.5]nonane-7-carboxylate |
InChI |
InChI=1S/C36H48N6O6S/c1-22(2)30(28-16-29(39-48-28)41-19-36(20-41)11-13-40(14-12-36)34(46)47-35(4,5)6)33(45)42-18-26(43)15-27(42)32(44)37-17-24-7-9-25(10-8-24)31-23(3)38-21-49-31/h7-10,16,21-22,26-27,30,43H,11-15,17-20H2,1-6H3,(H,37,44)/t26-,27+,30?/m1/s1 |
InChI Key |
QBGJLTKXIGOKLG-QERCTFSXSA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)C(C4=CC(=NO4)N5CC6(C5)CCN(CC6)C(=O)OC(C)(C)C)C(C)C)O |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C4=CC(=NO4)N5CC6(C5)CCN(CC6)C(=O)OC(C)(C)C)C(C)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of E3 Ligase Ligand-linker Conjugate 63 involves several steps, starting with the preparation of the ligand for the E3 ubiquitin ligase. This ligand is then conjugated with a linker molecule. The synthetic routes typically involve organic synthesis techniques such as amide bond formation, esterification, and click chemistry . Reaction conditions often include the use of catalysts, solvents, and specific temperature and pH conditions to ensure the desired chemical transformations.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
E3 Ligase Ligand-linker Conjugate 63 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the specific transformation but often involve controlled temperature, pH, and solvent systems .
Major Products Formed
The major products formed from these reactions are typically modified versions of the original compound, with changes in functional groups that enhance or alter its biological activity .
Scientific Research Applications
E3 Ligase Ligand-linker Conjugate 63 has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of E3 Ligase Ligand-linker Conjugate 63 involves the formation of a ternary complex with the target protein and the E3 ubiquitin ligase. This complex facilitates the transfer of ubiquitin molecules to the target protein, marking it for degradation by the proteasome . The molecular targets and pathways involved include the ubiquitin-proteasome system, which regulates protein turnover and cellular homeostasis .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare Conjugate 63 with other E3 ligase ligand-linker conjugates, focusing on structural features, synthesis routes, and functional outcomes.
Table 1: Comparative Analysis of E3 Ligase Ligand-linker Conjugates
Key Comparative Insights
E3 Ligase Selectivity :
- Conjugate 63 is likely optimized for CRBN or VHL, the most widely used E3 ligases due to their well-characterized ligands (e.g., lenalidomide for CRBN, VH032 for VHL) and high degradation efficiency . In contrast, Compound 334 employs β-naphthoflavone (β-NF) to hijack the aryl hydrocarbon receptor E3 ligase, showcasing efforts to diversify E3 ligase utilization .
Linker Design: Conjugate 63’s linker (if PEG-based) may enhance solubility and ternary complex flexibility, similar to Conjugate 3 (PEG1-N3 linker) .
Synthetic Efficiency :
- Conjugate 70 (lenalidomide-derived) uses amide bond formation for linker attachment, a high-yield method compared to alkylation (43% yield for Conjugate 6 ) . Conjugate 63’s hypothetical synthesis via HATU-mediated coupling (as in Conjugate 3 ) may achieve moderate yields (18–22%) .
Research Findings and Challenges
- CRBN vs. VHL Ligands : CRBN ligands (e.g., lenalidomide derivatives) are synthetically accessible but may exhibit off-target effects (e.g., neo-substrate degradation). VHL ligands (e.g., VH032) offer specificity but require complex synthetic routes .
- Linker Optimization : Longer PEG linkers improve solubility but may reduce cell permeability. For example, Conjugate 6 (alkyl-PEG) balances these properties but requires harsh reaction conditions (NaH/THF) .
- Underexplored E3 Ligases: Only ~10 E3 ligases are currently utilized in PROTACs, despite over 600 existing in humans. Compounds like 334 and 271 exemplify efforts to explore non-canonical E3 ligases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
